molecular formula C10H6N2O B7904439 4-oxo-4H-quinolizine-1-carbonitrile

4-oxo-4H-quinolizine-1-carbonitrile

Cat. No.: B7904439
M. Wt: 170.17 g/mol
InChI Key: ODZRQKJKMQMMNY-UHFFFAOYSA-N
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Description

4-Oxo-4H-quinolizine-1-carbonitrile (CAS 54401-65-9) is a high-value chemical scaffold with significant relevance in medicinal chemistry and antimicrobial research. This compound features a nitrile group at the 1-position and a carbonyl at the 4-position of the quinolizine ring system, making it a versatile building block for the synthesis of more complex derivatives . The core 4-oxoquinolizine structure is recognized for its potential to interact with biological targets, particularly in the development of novel anti-infective agents . Recent studies on structurally similar 4-oxoquinolizine compounds carrying carboxylic acid moieties have demonstrated potent in vitro antimicrobial activity against extensively drug-resistant (XDR) Acinetobacter baumannii strains, with minimum inhibitory concentrations (MICs) in a promising range . Furthermore, related derivatives have been designed and evaluated as inhibitors for targets like HIV-1 integrase, underscoring the research utility of this chemotype in exploring new mechanisms of action . This product is intended for research purposes as a key intermediate in synthetic and drug discovery programs. It is strictly for laboratory research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-oxoquinolizine-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-7-8-4-5-10(13)12-6-2-1-3-9(8)12/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZRQKJKMQMMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4H-quinolizine-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of quinoline derivatives with nitriles in the presence of a catalyst . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-oxo-4H-quinolizine-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various quinolizine derivatives with altered functional groups, which can have different biological activities and applications .

Scientific Research Applications

4-oxo-4H-quinolizine-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its use in developing new pharmaceuticals, particularly for treating infections and other diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-oxo-4H-quinolizine-1-carbonitrile involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or bind to receptors, thereby affecting biological pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural differences between 4-oxo-4H-quinolizine-1-carbonitrile and related compounds:

Compound Core Structure Substituents Heteroatoms Electronic Effects
This compound Quinolizine 1-CN, 4-O N Nitrile at 1-position may withdraw electrons, polarizing the ring.
4-Oxo-4H-quinolizine-3-carboxylic acid Quinolizine 3-COOH, 4-O N Carboxylic acid enhances hydrophilicity and metal-binding capacity (e.g., Mg²⁺ for HIV inhibition) .
4-Oxo-4H-1-benzopyran-3-carbonitrile Benzopyran 3-CN, 4-O O Oxygen atom increases electron density, enabling diverse nucleophilic reactions .
1,3-Thiazole-4-carbonitrile Thiazole 4-CN S, N Sulfur contributes to π-stacking and hydrogen bonding in crystals .
4-Oxo-1-phenylcyclohexane-1-carbonitrile Cyclohexane 1-CN, 4-O, 1-Ph None Non-aromatic ring reduces conjugation; phenyl enhances lipophilicity .

Key Observations :

  • The quinolizine core (N-containing) contrasts with benzopyran (O-containing) and thiazole (S/N-containing), affecting electronic distribution and reactivity.
  • Substituent positions (e.g., 1-CN vs. 3-CN) alter steric and electronic interactions. For example, 3-carboxylic acid derivatives bind Mg²⁺ in HIV integrase, while 1-carbonitrile’s role remains unexplored .

Key Observations :

  • Quinolizine derivatives require precise nitration conditions to avoid byproducts, whereas benzopyran analogs employ versatile but complex reaction pathways.
  • Thiazole derivatives benefit from straightforward crystallization but lack detailed synthetic optimization.

Key Observations :

  • The 3-carboxylic acid group in quinolizine derivatives is critical for antiviral activity, whereas nitrile-substituted analogs (e.g., 1-carbonitrile) lack reported bioactivity data.
  • Cyclohexane and thiazole derivatives primarily serve as structural or synthetic intermediates without known pharmacological roles.

Physical and Chemical Properties

Compound Molecular Weight Solubility Stability
This compound Not reported Likely low (non-polar) Susceptible to nucleophilic attack at CN.
4-Oxo-4H-quinolizine-3-carboxylic acid ~250–300 g/mol High (polar COOH) Sensitive to pH and temperature .
4-Oxo-1-phenylcyclohexane-1-carbonitrile 199.25 g/mol Moderate (Ph group) Stable at 97% purity .

Key Observations :

  • Carboxylic acid derivatives exhibit higher solubility due to ionization, whereas nitriles are more lipophilic.
  • Cyclohexane derivatives demonstrate higher synthetic purity, suggesting robustness in storage.

Biological Activity

4-Oxo-4H-quinolizine-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a quinolizine core, characterized by a bicyclic structure containing nitrogen atoms. The presence of the carbonitrile group and the keto function enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial enzyme systems, leading to cell death or growth inhibition.

Anticancer Effects

The compound has been investigated for its anticancer properties . It may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, derivatives of this compound have shown promise in inhibiting cell proliferation in vitro, suggesting potential for development as anticancer agents .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can bind to enzymes involved in critical metabolic pathways, thereby inhibiting their activity.
  • Receptor Modulation : It may also interact with cellular receptors, altering signal transduction processes that regulate cell growth and survival.

Case Studies

  • Antimicrobial Activity Assessment : A study evaluated the effectiveness of 4-oxo-4H-quinolizine derivatives against E. coli and Staphylococcus aureus, demonstrating significant inhibition at specific concentrations.
  • Anticancer Screening : In vitro studies on human cancer cell lines indicated that certain derivatives led to a reduction in cell viability, suggesting their potential as therapeutic agents.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds.

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModerateStrongEnzyme inhibition, receptor modulation
3-Amino-4H-quinolizineWeakModerateEnzyme inhibition
Quinoxaline derivativesStrongModerateDNA intercalation

Applications

The versatility of this compound extends beyond antimicrobial and anticancer applications:

  • Medicinal Chemistry : It serves as a scaffold for designing new drugs targeting various diseases.
  • Material Science : The compound's unique structure allows for its use in developing advanced materials with specific properties .

Q & A

Q. What are the recommended synthetic routes for 4-oxo-4H-quinolizine-1-carbonitrile, and how can reaction conditions be optimized?

A common approach involves cyclization of precursor molecules, such as substituted quinolines or pyridine derivatives, under reflux conditions. For example, related compounds like 6-acetyl-4-oxo-4H-chromene-3-carbonitrile are synthesized via base-catalyzed reactions (e.g., pyridine with acetyl chloride) . Optimization may include adjusting solvent polarity (e.g., DMF vs. THF), temperature gradients, and catalyst selection (e.g., Lewis acids like AlCl₃). Yield improvements are often achieved by monitoring reaction progress via TLC or HPLC and isolating intermediates through column chromatography.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • NMR : The nitrile group (C≡N) shows a characteristic peak at ~110–120 ppm in 13C^{13}\text{C} NMR. The carbonyl (4-oxo) group resonates at ~170–180 ppm. Proton NMR reveals coupling patterns for the quinolizine ring protons (e.g., diastereotopic protons in , with dihedral angles influencing splitting) .
  • IR : Strong absorption bands at ~2200 cm1^{-1} (C≡N stretch) and ~1680 cm1^{-1} (C=O stretch) are diagnostic .
  • MS : High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns consistent with the core structure .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Hazard Identification : While GHS data for this specific compound is limited, structurally similar nitriles (e.g., 3-nitro-1H-pyrazole-4-carbonitrile) may exhibit acute toxicity (Category 4 for oral/dermal/inhalation) .
  • Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of dust/particulates.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity and regioselectivity of this compound in substitution reactions?

Density functional theory (DFT) calculations can map electron density distributions to identify nucleophilic/electrophilic sites. For example:

  • The nitrile group’s electron-withdrawing effect polarizes the quinolizine ring, directing electrophilic substitution to the 3-position.
  • Molecular dynamics (MD) simulations may assess solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states in SNAr reactions) .
    Experimental validation via kinetic studies (e.g., Hammett plots) is recommended to resolve discrepancies between computational predictions and observed regioselectivity.

Q. What strategies address contradictions in reported biological activity data for 4-oxo-4H-quinolizine derivatives?

  • Data Triangulation : Compare results across multiple assays (e.g., enzyme inhibition vs. cell viability assays) to distinguish direct vs. off-target effects.
  • Structural Analogues : Test derivatives with modifications at the 1-carbonitrile or 4-oxo positions to isolate pharmacophores (e.g., replacing CN with COOH in ) .
  • Dose-Response Curves : Ensure linear dynamic ranges and validate using standardized positive controls (e.g., doxorubicin for cytotoxicity assays) .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS.
  • Kinetic Analysis : Calculate degradation rate constants (kk) and half-life (t1/2t_{1/2}) using Arrhenius plots. Nitriles are prone to hydrolysis in acidic/basic media, forming amides or carboxylic acids .

Methodological Guidance

Q. What experimental design principles apply to optimizing the scalability of this compound synthesis?

  • DoE (Design of Experiments) : Use factorial designs to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent ratio).
  • Green Chemistry Metrics : Minimize E-factor (waste-to-product ratio) by replacing hazardous solvents (e.g., DMF with cyclopentyl methyl ether) .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progression.

Q. How can X-ray crystallography resolve ambiguities in the conformational analysis of this compound?

Single-crystal X-ray diffraction provides precise bond lengths and angles. For example, reports bond angles (e.g., C1–N1–C13 = 114.94°) critical for validating computational models . Challenges include obtaining high-quality crystals; vapor diffusion with dichloromethane/hexane is recommended.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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